molecular formula C19H31N3O2S B5371721 N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide

N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide

Katalognummer B5371721
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: GZJVCMYVYPKQPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide is a chemical compound that has gained significant attention due to its potential application in scientific research. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been found to have a high affinity for the Bruton's tyrosine kinase (BTK) enzyme, which is involved in the regulation of B-cell receptor signaling.

Wirkmechanismus

TAK-659 is a selective inhibitor of N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. This compound is involved in the activation of downstream signaling pathways, which ultimately lead to B-cell proliferation and survival. TAK-659 binds to the active site of this compound and inhibits its enzymatic activity, leading to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against this compound, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been found to induce apoptosis in B-cell lines and primary CLL cells. Furthermore, TAK-659 has been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in B-cell proliferation and survival. In vivo studies have demonstrated that TAK-659 can inhibit tumor growth in xenograft models of NHL.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of TAK-659 is its high selectivity for N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide, which minimizes off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and high oral bioavailability. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system.

Zukünftige Richtungen

There are several future directions for the development of TAK-659. One potential application is in combination therapy with other agents, such as anti-CD20 monoclonal antibodies, which have been shown to enhance the efficacy of N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide inhibitors. Another direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for this compound. Additionally, the role of this compound in other diseases, such as autoimmune disorders, is an area of active research, and TAK-659 may have potential application in these conditions. Overall, TAK-659 has shown promising results in preclinical studies and holds significant potential for the development of novel therapies for B-cell malignancies.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 2-thienylmethylamine with diisobutylamine, followed by the addition of 2-oxo-2-(piperazin-1-yl)acetic acid. The resulting product is then purified using chromatography techniques to obtain pure TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been found to have potential application in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition by TAK-659 has been shown to lead to the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising candidate for the development of novel therapies for B-cell malignancies.

Eigenschaften

IUPAC Name

N,N-bis(2-methylpropyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2S/c1-14(2)11-22(12-15(3)4)18(23)10-17-19(24)20-7-8-21(17)13-16-6-5-9-25-16/h5-6,9,14-15,17H,7-8,10-13H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJVCMYVYPKQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CC1C(=O)NCCN1CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.